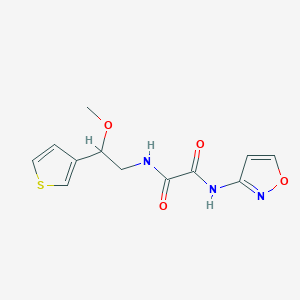
N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic organic compound that features a unique combination of isoxazole and thiophene moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both isoxazole and thiophene rings in its structure suggests it may exhibit interesting biological activities and electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage. This can be achieved by reacting the isoxazole-thiophene intermediate with oxalyl chloride, followed by the addition of an amine to form the oxalamide.
生物活性
N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of isoxazole and thiophene moieties, which contribute to its biological properties. The structural formula can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | N-(2-methoxy-2-thiophen-3-ylethyl)-N'-(1,2-oxazol-3-yl)oxamide |
| CAS Number | 1448052-93-4 |
| Molecular Formula | C₁₂H₁₃N₃O₄S |
| Molecular Weight | 295.32 g/mol |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Isoxazole Ring : This can be achieved through a cyclization reaction involving hydroxylamine and an α,β-unsaturated carbonyl compound.
- Introduction of the Thiophene Moiety : The thiophene ring can be introduced via a cross-coupling reaction using thiophene boronic acid or stannane derivatives.
- Oxalamide Linkage Formation : The final step involves reacting the isoxazole-thiophene intermediate with oxalyl chloride followed by the addition of an amine to form the oxalamide.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating bacterial infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit tumor growth in various cancer cell lines, including breast and colorectal cancer models. The inhibition of angiogenesis and cell cycle progression has been observed, indicating that the compound may interfere with cancer cell proliferation through multiple pathways .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes within pathogens or cancer cells.
- Receptor Modulation : It could interact with receptors that regulate cell growth and apoptosis, thereby influencing cancer cell survival.
The presence of both isoxazole and thiophene rings enhances its binding affinity to these targets, contributing to its observed biological effects.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Study on Antimicrobial Activity :
- A study reported that derivatives of this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli at low micromolar concentrations.
- Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) observed for various bacterial strains.
Compound MIC (µg/mL) Bacterial Strain N1-(isoxazol-3-yl)-N2-(2-methoxy... 5 Staphylococcus aureus N1-(isoxazol-3-yl)-N2-(2-methoxy... 10 Escherichia coli -
Study on Anticancer Activity :
- In vitro tests demonstrated that the compound inhibited cell proliferation in MDA-MB-231 breast cancer cells with an IC50 value of 15 µM.
- Table 2 outlines the effects on cell cycle progression.
Treatment Cell Cycle Phase Affected Observed Effect N1-(isoxazol... G2/M Significant inhibition Control G1 No effect
属性
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-18-9(8-3-5-20-7-8)6-13-11(16)12(17)14-10-2-4-19-15-10/h2-5,7,9H,6H2,1H3,(H,13,16)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINAQXAVOSLGCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=NOC=C1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













